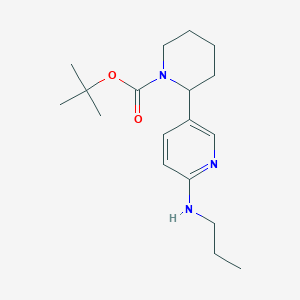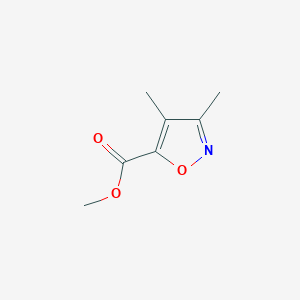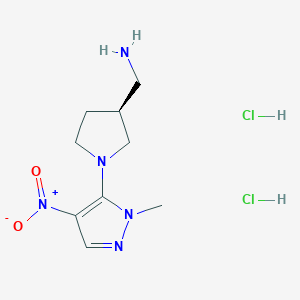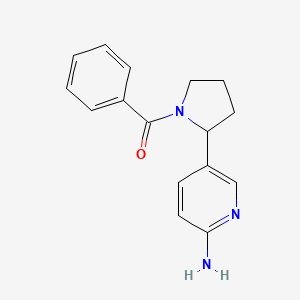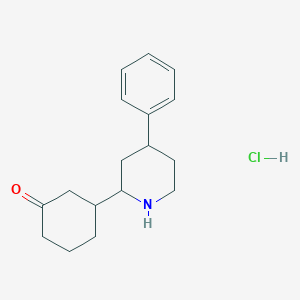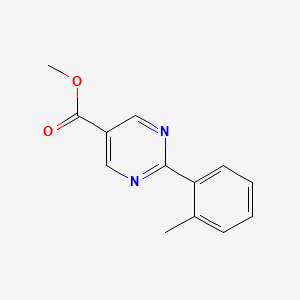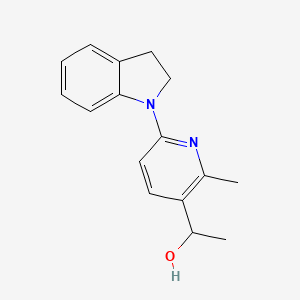
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is a versatile chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone typically involves the reaction of 5-methyl-isoxazole-4-carboxylic acid with 4-(2-chloro-4-nitrophenyl)piperidine . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The synthetic route can be depicted as follows:
Step 1: Preparation of 5-methyl-isoxazole-4-carboxylic acid.
Step 2: Reaction with 4-(2-chloro-4-nitrophenyl)piperidine to form the intermediate.
Step 3: Further reaction and purification to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anti-influenza agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of nucleoprotein accumulation in the nucleus, thereby inhibiting viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone
- Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone
Uniqueness
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity. This uniqueness makes it particularly valuable in targeted applications, such as antiviral research and pharmaceutical development.
Propriétés
Formule moléculaire |
C13H19N3O3 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
morpholin-4-yl-(3-piperidin-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)10-9-19-15-12(10)11-3-1-2-4-14-11/h9,11,14H,1-8H2 |
Clé InChI |
PZRVGDVJYXTRKT-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NOC=C2C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


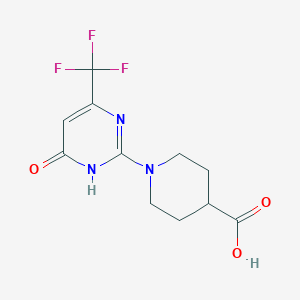
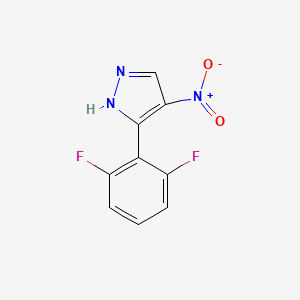
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
